REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:7]=[CH:8][N:9]2[C:13]([CH:14]=1)=[C:12]([C:15]#[N:16])[CH:11]=[CH:10]2)=[O:5])C.[OH-].[Li+].Cl>O1CCCC1.C(O)C.O>[C:15]([C:12]1[CH:11]=[CH:10][N:9]2[C:13]=1[CH:14]=[C:6]([C:4]([OH:5])=[O:3])[CH:7]=[CH:8]2)#[N:16] |f:1.2|
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=CN2C=CC(=C2C1)C#N
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
a precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
This solid was washed with water and n-hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CN2C=CC(=CC12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.29 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |